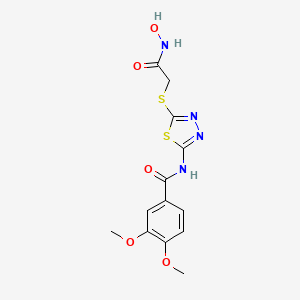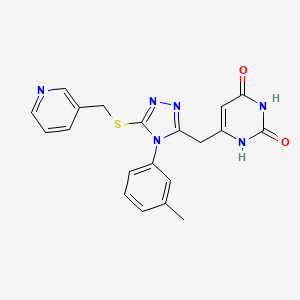![molecular formula C17H22N2O5 B2777019 4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde CAS No. 712333-19-2](/img/structure/B2777019.png)
4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde is a complex organic compound with a unique structure that includes an imidazolidinyl group, a propoxy chain, and an ethoxybenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde typically involves multiple steps:
Formation of the Imidazolidinyl Group: This step involves the reaction of a suitable amine with a diketone to form the imidazolidinyl ring.
Attachment of the Propoxy Chain: The imidazolidinyl compound is then reacted with a propyl halide under basic conditions to attach the propoxy chain.
Formation of the Ethoxybenzaldehyde Moiety: The final step involves the reaction of the propoxy-imidazolidinyl compound with an ethoxybenzaldehyde derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution but may include the use of strong acids or bases.
Major Products
Oxidation: 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzoic acid.
Reduction: 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, it may be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde depends on its application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The imidazolidinyl group may play a crucial role in binding to the target site, while the aldehyde and ethoxy groups may influence the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-iodobenzonitrile
- 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Uniqueness
4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazolidinyl group, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and binding characteristics.
Propriétés
IUPAC Name |
4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-4-23-14-10-12(11-20)6-7-13(14)24-9-5-8-19-15(21)17(2,3)18-16(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUDLNQEADYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)
![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
![N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide](/img/structure/B2776938.png)

![4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2776941.png)


![2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-methoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)


![2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2776951.png)


![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
